Fapi-2 (trifluoroacetic acid) is a potent compound that serves as a fibroblast activation protein inhibitor, primarily utilized in the field of radiopharmaceuticals for imaging and therapeutic applications. The compound is derived from the highly selective fibroblast activation protein inhibitor UAMC1110, which has been modified to enhance its binding affinity and pharmacokinetic properties. Fapi-2 is classified under small molecule inhibitors and is particularly noted for its application in cancer diagnostics and treatment.
Fapi-2 is synthesized from UAMC1110 and belongs to a class of compounds known as fibroblast activation protein inhibitors. Its classification as a small molecule allows it to penetrate tissues effectively, making it suitable for targeting tumor microenvironments where fibroblast activation protein is overexpressed. This characteristic is critical for enhancing the specificity of imaging agents used in positron emission tomography.
The synthesis of Fapi-2 generally involves several key steps:
For instance, one method involves dissolving the precursor in dry solvents like dimethylformamide or dioxane, followed by the addition of coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to facilitate bond formation between amino acids and the FAP inhibitor backbone .
Fapi-2 has a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to fibroblast activation proteins. The molecular formula for Fapi-2 is , indicating a large and intricate arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. Mass spectrometry data reveal significant peaks corresponding to various ionized forms of the compound, confirming its molecular weight .
The structure includes:
Fapi-2 undergoes various chemical reactions during its synthesis and application. Key reactions include:
The efficiency of these reactions can be influenced by factors such as solvent choice, reaction time, and temperature.
Fapi-2 functions primarily by binding to fibroblast activation proteins that are overexpressed in various tumors. This binding inhibits the enzymatic activity of these proteins, which play a significant role in tumor progression and metastasis. The mechanism involves:
Studies have shown that compounds like Fapi-2 exhibit high affinity for their target proteins, leading to improved imaging contrast in positron emission tomography scans .
Fapi-2 is typically presented as a yellow solid with notable stability under standard laboratory conditions. Its melting point and solubility characteristics are crucial for its formulation into injectable radiopharmaceuticals.
The chemical properties include:
Fapi-2 has significant applications in both research and clinical settings:
Fibroblast Activation Protein is a type II transmembrane serine protease expressed predominantly on activated fibroblasts within pathological microenvironments. In oncology, Fibroblast Activation Protein-positive cancer-associated fibroblasts constitute up to 90% of the stromal mass in epithelial tumors such as pancreatic, breast, colorectal, and lung cancers [2] [5] [9]. These fibroblasts drive tumor progression through multifaceted mechanisms: (1) Extracellular Matrix Remodeling: Fibroblast Activation Protein exhibits dual dipeptidyl peptidase and endopeptidase activities, directly degrading denatured collagen I and activating matrix metalloproteinases, thereby facilitating tumor invasion and metastasis [1] [9]. (2) Immunosuppression: Fibroblast Activation Protein-positive cancer-associated fibroblasts secrete chemokines (e.g., CXCL12) that recruit myeloid-derived suppressor cells and suppress cytotoxic T-cell infiltration, creating an immunologically "cold" tumor landscape [3] [9]. (3) Angiogenic Signaling: Proteolytic cleavage of neuropeptide Y by Fibroblast Activation Protein generates bioactive fragments that stimulate endothelial cell proliferation and new blood vessel formation [9].
Table 1: Pathophysiological Functions of Fibroblast Activation Protein in Oncology
| Biological Process | Molecular Mechanism | Tumor-Promoting Consequence |
|---|---|---|
| Extracellular Matrix Degradation | Cleavage of denatured collagen I and α2-antiplasmin | Enhanced tumor cell invasion and metastasis |
| Immune Evasion | CXCL12/CXCR4 axis activation; MDSC recruitment | Reduced T-cell infiltration; immunosuppressive niche |
| Growth Factor Signaling | Release of FGF-2 from extracellular matrix stores | Sustained tumor cell proliferation and survival |
| Angiogenesis | Proteolytic activation of neuropeptide Y fragments | Endothelial cell migration and tumor neovascularization |
The density of Fibroblast Activation Protein-positive cancer-associated fibroblasts correlates negatively with patient survival, making Fibroblast Activation Protein quantification a potential prognostic biomarker [5] [9].
Fibroblast Activation Protein’s near-exclusive overexpression in pathological tissues positions it as an ideal theranostic target. Unlike tumor-specific antigens (e.g., prostate-specific membrane antigen), Fibroblast Activation Protein expression spans >90% of epithelial carcinomas, enabling "pan-tumor" targeting [2] [8] [9]. Key advantages include:
Table 2: Target Expression Profiles Across Major Cancer Types
| Target | Primary Tumor Spectrum | Expression in Tumor Microenvironment | Normal Tissue Expression |
|---|---|---|---|
| Fibroblast Activation Protein | >90% epithelial cancers (breast, lung, pancreas, etc.) | High on cancer-associated fibroblasts | Minimal (transient in repair) |
| Prostate-Specific Membrane Antigen | Prostate cancer (limited expression in other tumors) | Tumor cell membrane | Salivary glands, kidneys |
| Somatostatin Receptor | Neuroendocrine tumors | Tumor cell membrane | Spleen, adrenal glands |
First-generation monomeric Fibroblast Activation Protein inhibitors (e.g., [⁶⁸Ga]gallium-Fibroblast Activation Protein inhibitor-04) demonstrated rapid tumor uptake but suffered from critical pharmacokinetic drawbacks:
Table 3: Pharmacokinetic Comparison of Fibroblast Activation Protein Inhibitor Agents
| Parameter | Monomeric Fibroblast Activation Protein Inhibitors | Dimeric Fibroblast Activation Protein Inhibitors |
|---|---|---|
| Tumor Uptake (% injected dose/gram) | 1–3% at 1 hour post-injection | 4–8% at 1 hour post-injection |
| Tumor Retention Half-life | ~4–6 hours | >24–72 hours |
| Primary Excretion Route | Renal (with hepatobiliary component) | Predominantly renal |
| Tumor-to-Liver Ratio | ~1–3:1 | 8–15:1 |
These limitations catalyzed the development of bivalent inhibitors like Fibroblast Activation Protein inhibitor-2 trifluoroacetate to enhance avidity and retention [1] [2].
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: